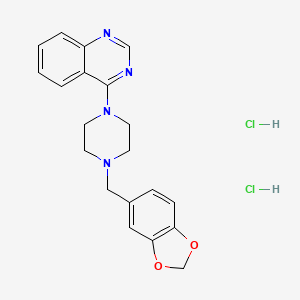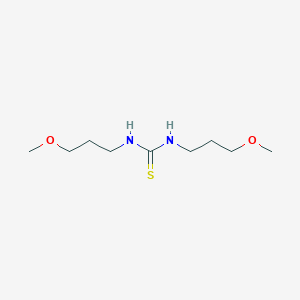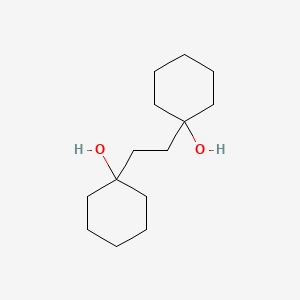
1,1'-Ethylenedicyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Ethylenedicyclohexanol is an organic compound with the molecular formula C14H26O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Ethylenedicyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of ethylene dicyclohexane, where ethylene gas is reacted with cyclohexane in the presence of a catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the reduction of 1,1’-ethylenedicyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of 1,1’-Ethylenedicyclohexanol typically involves large-scale hydrogenation processes. The reaction is carried out in reactors equipped with catalysts and operated under controlled conditions to ensure high yield and purity of the product. The process may also include purification steps such as distillation and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Ethylenedicyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of 1,1’-Ethylenedicyclohexanol can be achieved using hydrogen gas in the presence of a metal catalyst or using chemical reducing agents.
Substitution: The hydroxyl groups in 1,1’-Ethylenedicyclohexanol can be substituted with other functional groups through reactions with halogenating agents or other electrophiles.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes or other reduced forms.
Substitution Products: Halogenated compounds, ethers, esters.
Scientific Research Applications
1,1’-Ethylenedicyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Ethylenedicyclohexanol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexanol: A monohydroxy derivative of cyclohexane, used in the production of nylon and as a solvent.
1,1’-Ethylenedicyclohexanone: A related compound with ketone functional groups, used in organic synthesis.
1-Ethynyl-1-cyclohexanol: An acetylenic alcohol with applications in organic synthesis and pharmaceuticals.
Uniqueness: 1,1’-Ethylenedicyclohexanol is unique due to its diol structure, which allows it to participate in a wider range of chemical reactions compared to its monohydroxy counterparts. Its ability to form hydrogen bonds and interact with various molecular targets makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
24434-24-0 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
1-[2-(1-hydroxycyclohexyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H26O2/c15-13(7-3-1-4-8-13)11-12-14(16)9-5-2-6-10-14/h15-16H,1-12H2 |
InChI Key |
ADJDYDCKLROAKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC2(CCCCC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


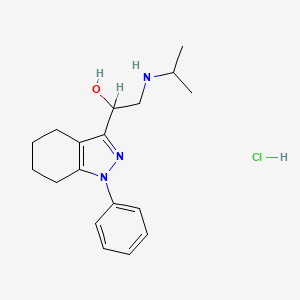

![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
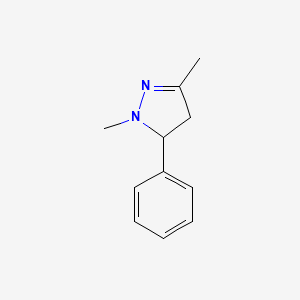
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
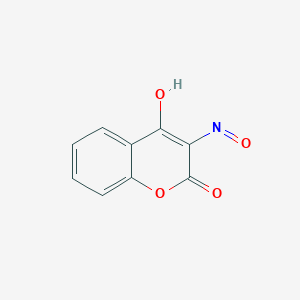
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)

